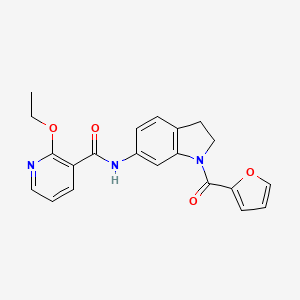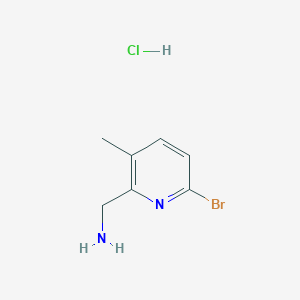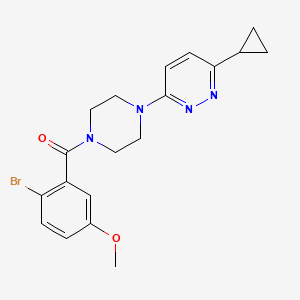
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a complex and debilitating condition that affects millions of people worldwide, and there is a significant unmet need for new and effective treatments. EMA401 has shown promise in preclinical studies and has the potential to be a valuable addition to the arsenal of drugs used to treat chronic pain.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
The chemical compound N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is associated with various scientific research applications, particularly in the field of synthetic chemistry. One of the primary areas of interest is its involvement in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which are synthesized via the condensation of 2-aminobenzamide with aldehydes and ketones. This process benefits from the catalytic action of zirconium (IV) chloride, providing a method characterized by mild reaction conditions, clean reaction media, and straightforward purification processes (Abdollahi-Alibeik & Shabani, 2011).
Electrospray Mass Spectrometry
In the realm of mass spectrometry, derivatives of this compound, prepared through reductive amination, have been examined for their fragmentation spectra using electrospray and collision-induced dissociation techniques. This research contributes to the understanding of how such derivatives behave under mass spectrometric analysis, offering insights into their structural characterization and potential analytical applications (Harvey, 2000).
Antimicrobial Activity
There's also interest in the antimicrobial properties of certain derivatives. For instance, 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives have shown promising activity against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents, with some compounds exhibiting significant efficacy compared to others (Saravanan, Alagarsamy, & Prakash, 2015).
Synthesis of Quinazolin-4(3H)-ones
Moreover, there's research into the synthesis of 2-arylquinazolin-4(3H)-ones through cyclocondensation involving 2-aminobenzamide and aromatic aldehydes, utilizing tetrabutylammonium bromide as a catalyst. This method offers a solvent-free approach, highlighting the environmental benefits of such synthetic strategies (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010).
Novel Synthetic Routes and Antitumor Agents
Furthermore, new synthetic routes and potential antitumor agents have been explored, focusing on the design and synthesis of novel substituted quinazolines. These compounds have been evaluated for their antitumor activity, with some demonstrating significant inhibitory effects on various cancer cell lines, indicating their potential in cancer therapy (Alanazi et al., 2014).
Propriétés
IUPAC Name |
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-16(14-6-4-5-7-15(14)19-18(21)23)20-17(22)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNTMTXWUKIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)

![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/no-structure.png)


![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)
![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)
![2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917111.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2917117.png)
![Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2917118.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917122.png)
![methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2917124.png)